molecular formula C13H19Cl2F3N2O B12773526 D-Mabuterol hydrochloride CAS No. 95656-54-5

D-Mabuterol hydrochloride

Cat. No.: B12773526
CAS No.: 95656-54-5
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-HNCPQSOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Mabuterol hydrochloride involves the reaction of 4-amino-3-chloro-5-trifluoromethylphenyl with tert-butylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product .

Mechanism of Action

D-Mabuterol hydrochloride exerts its effects by selectively binding to β2 adrenoreceptors, which are G protein-coupled receptors. This binding activates adenyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include Clenbuterol, Salbutamol, and Terbutaline, which are also β2 adrenoreceptor agonists .

Uniqueness: : D-Mabuterol hydrochloride is unique due to its specific D isoform, which may exhibit different pharmacological properties compared to its racemic mixture or other β2 adrenoreceptor agonists . This uniqueness makes it a valuable tool for research to explore the distinct effects of different isomers.

Conclusion

This compound is a significant compound in scientific research, particularly in the fields of chemistry, biology, and medicine. Its selective action on β2 adrenoreceptors and unique D isoform make it a valuable tool for studying the pharmacodynamics and pharmacokinetics of β2 adrenoreceptor agonists.

Properties

CAS No.

95656-54-5

Molecular Formula

C13H19Cl2F3N2O

Molecular Weight

347.20 g/mol

IUPAC Name

(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m1./s1

InChI Key

MMCDXJOMPMIKGP-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Origin of Product

United States

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